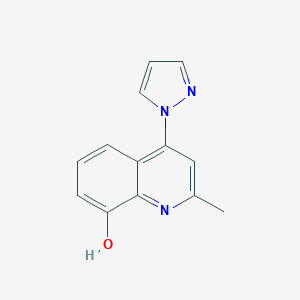

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline

Description

Properties

IUPAC Name |

2-methyl-4-pyrazol-1-ylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-9-8-11(16-7-3-6-14-16)10-4-2-5-12(17)13(10)15-9/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFXFJLDDGWLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593436 | |

| Record name | 2-Methyl-4-(1H-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189268-42-6 | |

| Record name | 2-Methyl-4-(1H-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acrolein-Based Cyclocondensation

The patent US4044011A details a process where o-aminophenol and o-nitrophenol react with acrolein or its derivatives (e.g., allylidene diacetate) in hydrochloric acid. The reaction proceeds via gradual addition of the nitrophenol-acrolein solution to the aminophenol-acid mixture at 104–110°C, achieving up to 80% molar conversion.

Reaction Conditions:

-

Temperature: 104–110°C

-

Acid: Hydrochloric acid (sp. gr. 1.18)

-

Solvent: Aqueous acid medium

-

Time: 2–3 hours

Example Workflow:

-

Dissolve 0.33 moles o-aminophenol in 1 mole HCl.

-

Prepare a solution of 0.17 moles o-nitrophenol in 0.6 moles acrolein.

-

Gradually add the nitrophenol-acrolein solution to the aminophenol mixture over 2 hours.

-

Maintain at 105–110°C for 1 hour.

-

Recover product via steam distillation and NaOH precipitation.

Yield Comparison:

This method avoids premature decomposition of reactants, enhancing purity and yield compared to earlier approaches.

Functionalization of the Quinoline Core

Methylation at Position 2

Methylation is achieved through nucleophilic substitution or Friedel-Crafts alkylation. A piperidine-mediated reaction with methyl iodide in dimethylformamide (DMF) at 60°C yields 2-methylquinoline derivatives.

Procedure:

-

Dissolve 8-hydroxyquinoline in DMF.

-

Add methyl iodide (1.2 equivalents) and piperidine (1.5 equivalents).

-

Heat at 60°C for 6 hours.

-

Purify via recrystallization (ethanol/water).

Optimization Notes:

Hydroxylation at Position 8

The hydroxyl group is introduced via Reimer-Tiemann reaction or retained from the initial quinoline synthesis. In the patent method, the hydroxyl group is inherently preserved during cyclocondensation, eliminating the need for post-synthetic modification.

Integrated Synthetic Workflow

Combining the above steps, the optimal preparation route is:

Overall Yield: ~58% (multi-step cumulative).

Purification and Characterization

Purification Methods:

-

Steam Distillation: Removes unreacted nitrophenol and acetic acid.

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7).

Characterization Data:

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The pyrazole ring can undergo reduction to form a dihydropyrazole derivative.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydropyrazole derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Research indicates that derivatives of 8-hydroxyquinoline, including 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, have shown effectiveness against a range of bacterial and fungal pathogens. For instance, studies have demonstrated its ability to inhibit the growth of resistant strains of bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline has been evaluated for its anticancer potential. The compound interacts with various biological targets, including enzymes involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in cancer cells and modulate pathways related to redox homeostasis . Notably, modifications to its structure can enhance its potency against specific cancer types, highlighting the importance of structure-activity relationships in drug development .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory diseases.

Materials Science

Organic Light Emitting Diodes (OLEDs)

In materials science, 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is utilized in the development of organic light-emitting diodes. Its electronic properties allow it to serve as an effective electron transport material, enhancing the efficiency and performance of OLEDs .

Fluorescent Chemosensors

The compound's ability to chelate metal ions has led to its application in fluorescent chemosensors. These sensors can detect metal ions in various environments, which is valuable in environmental monitoring and biomedical applications .

Organic Synthesis

Building Block for Complex Molecules

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline serves as a crucial building block in organic synthesis. Its reactive functional groups allow for further chemical modifications, facilitating the synthesis of more complex heterocyclic compounds . The compound's versatility makes it suitable for various synthetic strategies, including Mannich reactions and Pfitzinger-type reactions.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with pyrazole substituents or analogous functional groups are well-studied for diverse biological activities. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Substituent Position and Electronic Effects :

- The 8-hydroxy group in the target compound distinguishes it from chlorinated derivatives (e.g., ), where electron-withdrawing Cl at position 7 enhances antimalarial potency. The OH group may improve solubility and hydrogen-bond interactions .

- Pyrazole at position 4 is shared with antimalarial compounds (), but nitro or dichloromethyl groups on pyrazole in those derivatives contribute to higher bioactivity. The target compound’s unmodified pyrazole may limit efficacy but reduce toxicity .

Core Modifications: Unlike dihydroquinolinones (), the fully aromatic quinoline core in the target compound may enhance stability and π-stacking interactions in biological targets . Methyl at position 2 is uncommon in literature analogs. This group may sterically hinder metabolism, improving pharmacokinetics compared to unsubstituted quinolines.

Biological Activity: Compounds with 4-pyrazole substituents (e.g., ) show promise in malaria and kinase inhibition, suggesting the target compound could be optimized for similar pathways.

Synthetic Accessibility :

- and highlight Claisen-Schmidt condensations and microwave-assisted syntheses for analogous compounds. The target compound’s hydroxyl group may require protective strategies during synthesis .

Research Findings and Data

Table 2: Pharmacological Potential of Selected Compounds

Biological Activity

8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (often referred to as a derivative of 8-hydroxyquinoline) has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound belongs to the class of 8-hydroxyquinoline derivatives, characterized by a bicyclic structure comprising a quinoline core with hydroxyl and pyrazole substituents. This unique structure endows it with properties such as metal chelation and enzyme inhibition, which are crucial for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of 8-hydroxyquinoline derivatives. For instance, structural modifications at various positions on the quinoline ring have been shown to enhance cytotoxicity against cancer cell lines. A study demonstrated that compounds with electron-withdrawing groups at position 5 exhibited improved anticancer efficacy by modulating redox homeostasis and inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.0 | Induction of apoptosis |

| Compound B | MCF7 | 10.5 | ROS modulation |

| Compound C | NCI-H460 | 20.0 | Metal chelation |

2. Antimicrobial and Antiviral Properties

The compound has also shown significant antimicrobial and antiviral activities. Research indicates that modifications to the anilide substituents can enhance antiviral efficacy against various viruses, including influenza. For example, derivatives with increased lipophilicity demonstrated higher inhibition rates against viral replication with minimal cytotoxicity .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Target Microorganism | Inhibition Zone (mm) | Cytotoxicity (%) |

|---|---|---|---|

| Compound D | Pseudomonas aeruginosa | 22 | 5 |

| Compound E | Klebsiella pneumoniae | 25 | 3 |

| Compound F | Staphylococcus aureus | 20 | 4 |

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in models of oxidative stress-induced neurodegeneration. Compounds derived from 8-hydroxyquinoline were found to inhibit β-amyloid aggregation and reduce oxidative damage in neuronal cells, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's .

The biological activities of 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can be attributed to several mechanisms:

- Metal Chelation: The compound acts as a bidentate ligand, forming stable complexes with metal ions, which is crucial for its anticancer and antimicrobial activities.

- Enzyme Inhibition: It inhibits various enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Antioxidant Activity: By scavenging reactive oxygen species (ROS), it protects cells from oxidative stress, enhancing its neuroprotective capabilities.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a novel derivative on human lung cancer cells (NCI-H460). The derivative exhibited an IC50 value of 20 µM, significantly inducing apoptosis through ROS generation and mitochondrial dysfunction .

Case Study 2: Neuroprotection in CNS Disorders

In a model using U251 MG glioblastoma cells, derivatives were tested for cytoprotective activity against hydrogen peroxide-induced oxidative stress. The most active compounds showed nanomolar potency in preserving cell viability post-treatment .

Q & A

Q. What are the common synthetic routes for preparing 8-hydroxyquinoline derivatives, and how do they apply to 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline?

The synthesis of 8-hydroxyquinoline derivatives typically involves cyclocondensation, Friedländer reactions, or functionalization of pre-formed quinoline scaffolds. For 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, a stepwise approach is often employed:

- Step 1 : Synthesis of the quinoline core via Skraup or Doebner-Miller reactions, followed by hydroxylation at position 8 using Reimer-Tiemann or Bucherer reactions .

- Step 2 : Methylation at position 2 using alkylating agents like methyl iodide under basic conditions .

- Step 3 : Introduction of the pyrazole moiety at position 4 via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .

Yields and regioselectivity depend on solvent choice (e.g., DMF for CuAAC) and catalyst optimization (e.g., InCl₃ in green media enhances pyrazole coupling efficiency) .

Q. How is the structural integrity of 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline confirmed experimentally?

Key analytical techniques include:

- X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in quinoline-pyrrole systems) .

- IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for 8-hydroxy, C=N stretch at ~1600 cm⁻¹ for pyrazole) .

- NMR : Distinguishes substituent positions (e.g., methyl protons at δ 2.5–3.0 ppm, pyrazole protons as doublets near δ 7.0–8.0 ppm) .

Q. What preliminary biological activities are reported for this compound, and how are they evaluated?

Antimicrobial assays are commonly performed using:

- Broth microdilution (MIC) : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard antibiotics like ciprofloxacin .

- Agar diffusion : Zones of inhibition measured after 24–48 hours. Contradictions in activity across studies may arise from differences in bacterial strains or solvent polarity affecting compound solubility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline for enhanced bioactivity?

SAR studies focus on:

- Pyrazole substitution : Electron-withdrawing groups (e.g., –CF₃) at pyrazole C-5 improve antimicrobial potency by enhancing membrane penetration .

- Quinoline methylation : The 2-methyl group increases lipophilicity, correlating with improved blood-brain barrier penetration in neuroactive analogs .

- Hydroxyl group modification : Acetylation (to reduce polarity) or chelation with metal ions (e.g., Fe³⁺) modulates antibacterial efficacy .

Q. What strategies resolve contradictions in reported antimicrobial data for this compound?

Discrepancies in MIC values or zone-of-inhibition diameters may stem from:

- Strain-specific resistance : Use standardized strains (e.g., ATCC controls) and confirm results with genetic knockout models .

- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess solubility-driven false negatives .

- Synergistic assays : Test combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to identify resistance mechanisms .

Q. How are computational methods applied to predict the physicochemical properties and reactivity of this compound?

- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox potential .

- Molecular docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) to rationalize antimicrobial activity .

- ADMET prediction : Use tools like SwissADME to estimate logP (target <5), bioavailability, and CYP450 interactions .

Q. What safety precautions are critical when handling 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline in the lab?

- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); use PPE (N95 masks, gloves) and fume hoods .

- Waste disposal : Neutralize acidic/basic byproducts before disposal; avoid release into aquatic systems due to potential ecotoxicity .

Methodological Challenges

Q. How can reaction yields be improved during pyrazole coupling at quinoline C-4?

Q. What analytical techniques are recommended for characterizing metal-chelation properties?

Q. How can crystallinity issues be addressed during X-ray diffraction analysis?

- Solvent recrystallization : Use mixed solvents (e.g., CHCl₃:MeOH) to improve crystal quality .

- Temperature control : Collect data at 100 K to minimize thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.